

In-Vitro Efficacy of JBIR-22: A Technical Overview of Initial Studies

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Compound of Interest		
Compound Name:	JBIR-22	
Cat. No.:	B15582272	Get Quote

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This technical guide provides an in-depth analysis of the initial in-vitro studies on **JBIR-22**, a novel small molecule inhibitor. The core focus of this document is to present the quantitative data on its efficacy, detail the experimental methodologies employed, and visualize the underlying biological pathways and experimental workflows.

Core Efficacy Data

Initial in-vitro studies have demonstrated the potential of **JBIR-22** as a potent inhibitor of specific protein-protein interactions and as a cytotoxic agent against a human cancer cell line. The quantitative data from these foundational experiments are summarized below.



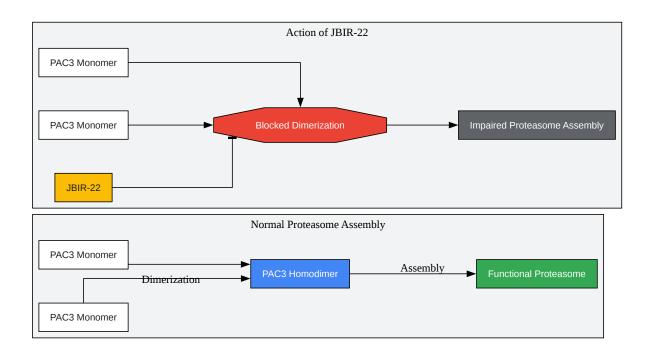
Assay Type	Target	Cell Line	Metric	Value	Reference
Protein- Protein Interaction Inhibition	PAC3 Homodimeriz ation	-	IC50	Potent Inhibition (Specific value not publicly available)	(Izumikawa et al., 2010)
Cytotoxicity	Cellular Viability	HeLa	IC50	(Specific value not publicly available)	(Izumikawa et al., 2010)

Note: The precise IC50 values from the initial study are not publicly available in the reviewed literature. The original publication indicates "potent inhibitory activity" without specifying the exact numerical data.

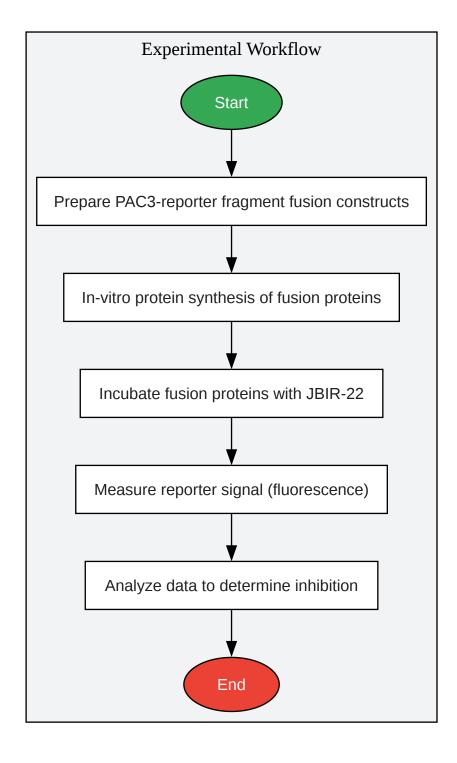
Mechanism of Action: Inhibition of PAC3 Homodimerization

JBIR-22 has been identified as a first-in-class inhibitor of the protein-protein interaction (PPI) involving the homodimerization of the Proteasome Assembly Chaperone 3 (PAC3).[1] PAC3 is a crucial component in the intricate process of proteasome formation. By disrupting the formation of PAC3 homodimers, **JBIR-22** interferes with the proper assembly of the proteasome, a key cellular machinery for protein degradation. This disruption of proteasome biogenesis is the underlying mechanism for its observed biological effects.

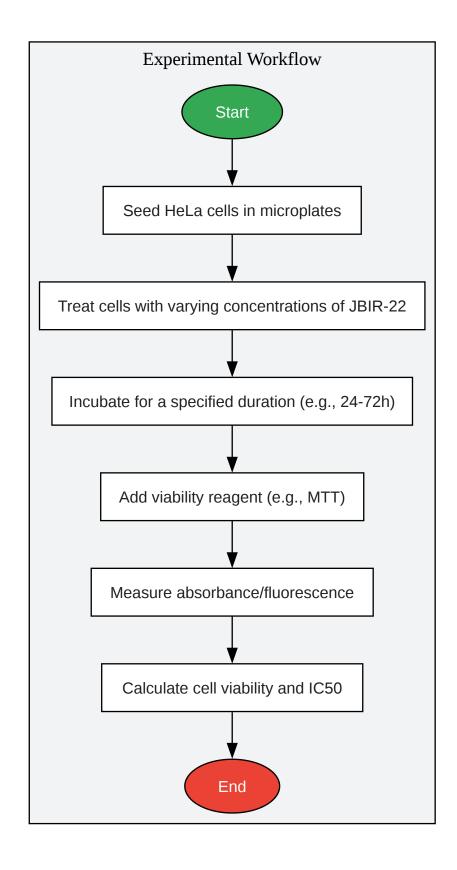












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References

- 1. researchgate.net [researchgate.net]
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